![molecular formula C11H18N2O2 B2976505 ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 956934-42-2](/img/structure/B2976505.png)
ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate, also known as ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Catalysis and Organic Synthesis
Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate and its derivatives are utilized in various catalytic and synthetic organic chemistry applications. For instance, compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been used in the asymmetric transfer hydrogenation of ketones, catalyzed by Fe(II) and Ni(II) complexes. This process has shown moderate yields and the ability to influence reaction outcomes based on catalyst structure and reaction conditions, highlighting the compound's role in facilitating chemical transformations (Magubane et al., 2017).
Antimicrobial Activity
The derivatives of this compound have been explored for their antimicrobial properties. For example, ethyl 2-(1H-pyrazol-1-yl)acetate has been used to synthesize new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which were evaluated as antibacterial agents against common pathogenic bacteria. These studies have shown promising results in developing new antibacterial agents (Asif et al., 2021).
Antioxidant Properties
Compounds related to this compound have also been identified for their antioxidant properties. For instance, derivatives isolated from natural sources such as walnut kernels have shown significant DPPH scavenging activities, indicating their potential as natural antioxidants (Zhang et al., 2009).
Material Science and Corrosion Inhibition
In material science, pyrazole-type organic compounds derived from this compound have been investigated for their inhibitive effect on the corrosion of steel in acidic solutions. These studies have highlighted the compounds' effectiveness as cathodic-type inhibitors, providing insights into their application in protecting metals against corrosion (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Pyrazole derivatives, which are structurally similar to the compound , are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to their antiviral, anti-inflammatory, and other effects .
Biochemical Pathways
Again, the specific pathways affected would depend on the targets of the compound. Pyrazole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)7-11(14)15-6-2/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMYEHTLIJLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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